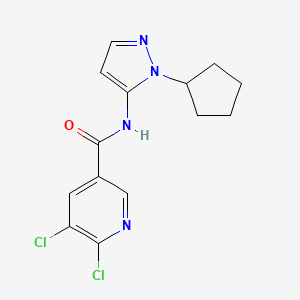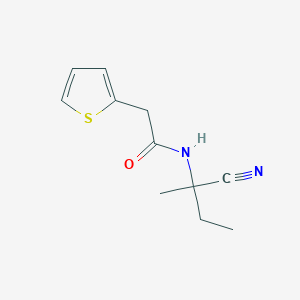
N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide, also known as CTAP, is a small molecule antagonist that has been widely used in scientific research. This compound is specifically known for its ability to block the effects of kappa-opioid receptors, which are involved in pain regulation, mood, and behavior.
作用机制
N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide acts as a selective antagonist of kappa-opioid receptors, which are widely distributed in the central nervous system. By blocking the effects of kappa-opioid receptors, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in pain regulation, mood, and behavior.
生化和生理效应
N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects. For example, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide can block the analgesic effects of kappa-opioid receptor agonists, which suggests that these receptors are involved in pain regulation. Additionally, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models, which suggests that kappa-opioid receptor antagonists may have potential therapeutic applications in the treatment of mood disorders.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide is its selectivity for kappa-opioid receptors, which allows for specific modulation of these receptors without affecting other neurotransmitter systems. Additionally, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide is a small molecule antagonist, which makes it easier to administer and study in animal models. However, one limitation of N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide is its relatively short half-life, which requires frequent dosing in animal studies.
未来方向
There are several future directions for research on N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide and kappa-opioid receptors. One potential direction is the development of more potent and selective kappa-opioid receptor antagonists for use in clinical trials. Additionally, further research is needed to elucidate the role of kappa-opioid receptors in various physiological and pathological conditions, such as pain, mood, and addiction. Finally, the potential therapeutic applications of kappa-opioid receptor antagonists in the treatment of mood disorders should be further explored.
合成方法
The synthesis of N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide involves the reaction of 2-bromo-thiophene with tert-butyl 2-bromoacetate, followed by the reaction of the resulting intermediate with methylamine and cyanide ion. The final product is obtained after purification through column chromatography.
科学研究应用
N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide has been widely used in scientific research to investigate the role of kappa-opioid receptors in various physiological and pathological conditions. For example, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide has been used to study the effects of kappa-opioid receptors on pain, mood, and addiction. Additionally, N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide has been used to investigate the potential therapeutic effects of kappa-opioid receptor antagonists in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-3-11(2,8-12)13-10(14)7-9-5-4-6-15-9/h4-6H,3,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGRFSXTQVYZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-2-(thiophen-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

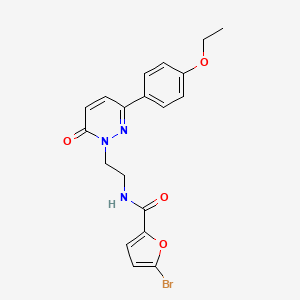
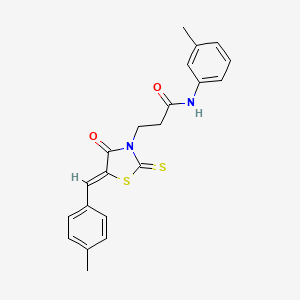
![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2728894.png)
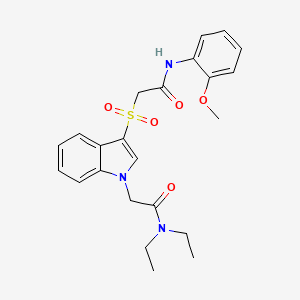
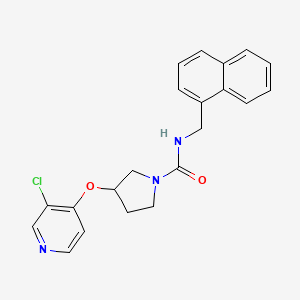
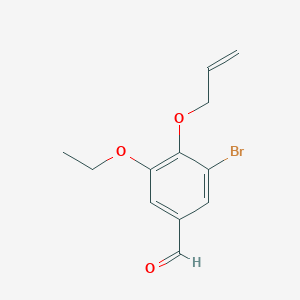
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2728902.png)

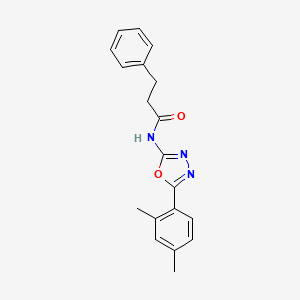
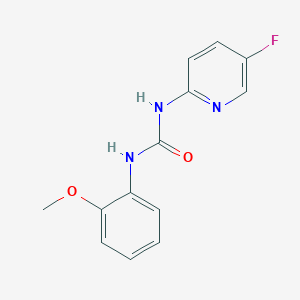
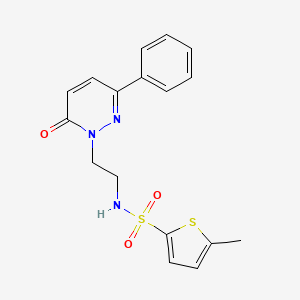
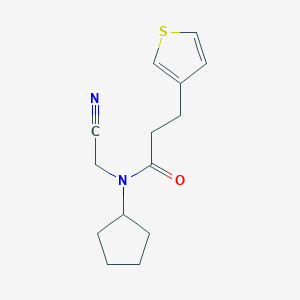
![(1Z)-N'-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2728910.png)
